5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole
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Overview
Description
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an ethoxy group at the 5-position, a heptylsulfanyl group at the 2-position, and a methyl group at the 1-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole can be achieved through a multi-step process
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group can be introduced through a nucleophilic substitution reaction using heptylthiol and a suitable leaving group such as a halide.
Introduction of Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and heptylsulfanyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Interfering with the replication and transcription of genetic material.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-ethoxy-2-mercaptobenzimidazole: Similar structure but with a mercapto group instead of a heptylsulfanyl group.
5-ethoxy-2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazole: Similar structure but with a prop-2-yn-1-ylsulfanyl group instead of a heptylsulfanyl group.
5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole: Similar structure but with an ethylsulfanyl group instead of a heptylsulfanyl group.
Uniqueness
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1170966-80-9 |
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Molecular Formula |
C17H26N2OS |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
5-ethoxy-2-heptylsulfanyl-1-methylbenzimidazole |
InChI |
InChI=1S/C17H26N2OS/c1-4-6-7-8-9-12-21-17-18-15-13-14(20-5-2)10-11-16(15)19(17)3/h10-11,13H,4-9,12H2,1-3H3 |
InChI Key |
OZCTUEIOJCQXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1C)C=CC(=C2)OCC |
Origin of Product |
United States |
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